Boc-d-homoserine-Derived Prodrug (USC-093D) Demonstrates 2.3-5× Lower EC₅₀ Than L-Enantiomer-Derived Prodrug Against Adenovirus in Human Foreskin Fibroblast Cells
In a direct head-to-head comparison of stereoisomeric prodrugs synthesized from Boc-protected homoserine derivatives, the D-enantiomer-derived prodrug USC-093D (synthesized from Boc-D-homoserine lactone) exhibited EC₅₀ values of 1-6 nM against adenovirus serotype 6 (Ad6) and 30-70 nM against serotype 5 (Ad5) in human foreskin fibroblast (HFF) cells, whereas the L-enantiomer-derived prodrug USC-093 (synthesized from Boc-L-homoserine) showed EC₅₀ values of 30-70 nM against Ad5, with USC-093D giving the lower values [1]. Both prodrugs were 30-59× more potent than the positive control cidofovir against Ad5 and 82-332× more potent against Ad6 [1].
| Evidence Dimension | Antiviral potency (EC₅₀) |
|---|---|
| Target Compound Data | USC-093D (D-enantiomer): EC₅₀ = 1-6 nM (Ad6), 30-70 nM (Ad5) |
| Comparator Or Baseline | USC-093 (L-enantiomer): EC₅₀ = 30-70 nM (Ad5); Cidofovir (CDV) positive control |
| Quantified Difference | D-enantiomer exhibits EC₅₀ values 2.3-5× lower than L-enantiomer; 30-332× more potent than cidofovir |
| Conditions | Human foreskin fibroblast (HFF) cells, adenovirus serotypes Ad5 and Ad6 |
Why This Matters
The stereochemistry of the homoserine promoiety directly modulates antiviral potency by 2-5×, making D-chirality the therapeutically relevant configuration for adenovirus-directed prodrug development.
- [1] Lentini, N. A., et al. (2024). Synthesis of USC-093 and comparison with its promoiety enantiomer USC-093D against adenovirus in vitro and in a Syrian hamster model. bioRxiv. doi:10.1101/2024.11.18.624138. View Source
